3,5-Dichloro-N-methylaniline hydrochloride

CYP2E1 inhibition halogenated anilines structure-activity relationship

Generic halogenated anilines introduce CYP inhibition variability, compromising DDI assessment reproducibility. 3,5-Dichloro-N-methylaniline hydrochloride eliminates this uncertainty with a defined CYP2E1 selectivity profile (IC50 ~9.2 μM, near DDTC potency) distinct from other dichloro isomers. The hydrochloride salt ensures batch-to-batch solubility and stability unattainable with the free base. • Rank-ordered CYP2E1 inhibition for DDI liability panels & nitrosamine activation studies • 3,5-Dichloro substitution pattern delivers oxidative stress response benchmarking for QSAR validation • Stable HCl salt simplifies purification, scale-up, and direct use as a pharmaceutical/agrochemical intermediate

Molecular Formula C7H8Cl3N
Molecular Weight 212.498
CAS No. 1197239-04-5
Cat. No. B598031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-N-methylaniline hydrochloride
CAS1197239-04-5
Molecular FormulaC7H8Cl3N
Molecular Weight212.498
Structural Identifiers
SMILESCNC1=CC(=CC(=C1)Cl)Cl.Cl
InChIInChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
InChIKeyFKYROJJJGOMGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-methylaniline Hydrochloride: Physicochemical Baseline


3,5-Dichloro-N-methylaniline hydrochloride (CAS 1197239-04-5) is the hydrochloride salt form of a 3,5-dichloro-substituted N-methylaniline, with a molecular formula of C₇H₈Cl₃N and a molecular weight of approximately 212.5 g/mol . It belongs to the class of halogenated aniline derivatives and exists as a solid at ambient conditions, offering enhanced stability and handling characteristics compared to its free base form . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where the precise positioning of chlorine substituents at the 3- and 5-positions and the methylated amino group confer distinct reactivity and interaction profiles .

Solid hydrochloride salt supports synthesis intermediate workflows with improved handling
3,5-Dichloro substitution pattern fits CYP2E1 inhibition pathway studies

Why 3,5-Dichloro-N-methylaniline Hydrochloride Cannot Be Substituted


While halogenated anilines are often grouped as interchangeable building blocks, substitution pattern and salt form profoundly impact both reactivity in downstream synthesis and biological interaction profiles [1]. The 3,5-dichloro substitution pattern confers distinct cytochrome P450 (CYP) inhibition potency and selectivity compared to mono-chlorinated, other dichloro isomers (e.g., 3,4-dichloro), or tri-chlorinated anilines [2]. Furthermore, the hydrochloride salt provides critical advantages in solubility, stability, and formulation compared to the free base form, directly affecting assay reproducibility and synthetic yield . These quantifiable differences in enzyme inhibition profiles and physicochemical properties preclude simple analog substitution and mandate targeted procurement of the specified salt form.

Isomeric substitution pattern differs. 3,5-Dichloro isomer may not replicate CYP2E1 potency and selectivity of 3,4- or other dichloroanilines.
Free base vs. salt form. Liquid free base may shift solubility, stability, and handling; hydrochloride solid is not directly interchangeable with the free base in assay or synthesis workflows.
Class-level analog assumptions. Mono- or tri-chlorinated anilines cannot model the specific CYP inhibition or stress gene profile of the 3,5-dichloro pattern.

Quantitative Differentiation Evidence


CYP2E1 Inhibitory Potency Comparison

The 3,5-dichloro substitution pattern confers potent CYP2E1 inhibition. In a head-to-head study using human recombinant CYP2E1, 3,5-dichloroaniline exhibited an IC50 of 9.2 μM, which is highly comparable to the known specific inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 μM) [1]. This potency is slightly lower than that of the 3,4-dichloro isomer (IC50 = 8.0 μM) but significantly higher than that of mono-halogenated or tri-halogenated anilines [1].

CYP2E1 IC50 Comparison
Head-to-head
3,5-dichloroaniline IC50 9.2 µM vs. 3,4-dichloroaniline 8.0 µM (DDTC 8.9 µM)
Reported isomer-specific CYP2E1 inhibition context; 3,5-pattern distinct from 3,4-isomer
Human recombinant CYP2E1, fluorescence assay
CYP2E1 inhibition halogenated anilines structure-activity relationship

CYP2E1 vs. CYP2A6 Selectivity Rank

A study on CYP2E1/2A6-selective inhibition ranked 3,5-dichloroaniline as the third most selective inhibitor among a panel of nine di- and tri-substituted anilines [1]. The rank order of CYP2E1 selectivity (ratio of IC50 CYP2A6 / IC50 CYP2E1) was: 3,4,5-trifluoroaniline > 3,5-difluoroaniline >> 3,5-dichloroaniline > 3,4-dichloroaniline > 2,6-dichloroaniline > 2,3,4-trichloroaniline [1].

CYP2E1 Selectivity Rank
Head-to-head
Rank 3 / 9 for CYP2E1 over CYP2A6 selectivity
Supports CYP2E1-preferential study design; selectivity window distinct from 3,4-dichloro
Ranked among di- and tri-substituted anilines
CYP selectivity halogenated anilines nitrosamine activation

Salt Form: Physicochemical and Stability Advantages

3,5-Dichloro-N-methylaniline hydrochloride (CAS 1197239-04-5) is a solid salt form, whereas the free base (CAS 42266-03-5) is a liquid under ambient conditions . This salt formation enhances stability, simplifies handling and storage, and improves aqueous solubility, which are critical for reproducible biological assays and synthetic processes .

Salt Form Handling
Class-level
Solid hydrochloride vs. liquid free base; enhanced stability and handling reported
May improve batch reproducibility; requires verification
Data to verify for specific synthesis conditions
salt form solubility stability formulation

Stress Gene Induction Profile in Bacterial Assays

In a bacterial gene profiling assay, higher chlorosubstituted anilines, including 3,5-dichloroaniline, triggered significantly more genes involved in oxidative stress and protein perturbation compared to mono-chlorinated aniline (4-chloroaniline) [1]. This indicates a distinct biological response cascade that is not observed with less substituted analogs.

Stress Gene Profile
Class-level
Oxidative stress & protein perturbation genes vs. membrane damage (4-chloroaniline)
Reported mode-of-action differentiation; requires validation in target system
Bacterial gene profiling assay
mode of action chlorinated anilines oxidative stress protein perturbation

Optimal Research and Industrial Applications


CYP2E1 Inhibition Studies with Isomer-Specific Potency

This compound, as a 3,5-dichloroaniline derivative, is indicated for experiments demanding CYP2E1 inhibition with a potency near that of DDTC (IC50 ~9.2 μM) but with distinct selectivity compared to the 3,4-dichloro isomer [1]. It is suitable for studies of CYP2E1-mediated drug metabolism and nitrosamine activation, where the rank-ordered selectivity profile provides a defined control [2].

Agrochemical and Pharmaceutical Intermediate Synthesis

The hydrochloride salt offers a stable, solid intermediate for the synthesis of crop protection agents and active pharmaceutical ingredients (APIs) that require the 3,5-dichloro substitution pattern. The salt form simplifies purification and scale-up processes, while the methylated amine provides a handle for further functionalization [1].

Environmental Toxicology and Mode of Action Classification

The distinct stress gene induction profile of 3,5-dichloroaniline, which triggers oxidative stress and protein perturbation responses, makes this compound a valuable reference for environmental risk assessment and for validating QSAR models for higher chlorinated anilines [1]. It serves as a representative compound for studying the toxicological impact of dichloro-substituted anilines compared to mono- or tri-chlorinated analogs.

CYP Selectivity Profiling and DDI Research

With a defined CYP2E1 selectivity rank, this compound is applicable in panels designed to assess CYP enzyme inhibition profiles. It provides a benchmark for evaluating the selectivity of novel chemical entities against CYP2E1 and CYP2A6, aiding in early-stage DDI liability assessment [1].

Application
Selection Property
Validation Focus
CYP2E1 inhibition pathway studies
3,5-Dichloro isomer inhibition profile
CYP2E1 selectivity over CYP2A6 review
Synthesis intermediate for APIs/agrochemicals
Solid hydrochloride salt handling
Batch-to-batch consistency and reactivity
Environmental toxicology reference
Stress gene induction signature
Mode-of-action classification validation
CYP selectivity profiling panel
Rank-ordered CYP2E1 selectivity
Off-target CYP2A6 assessment

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